molecular formula C8H4F5NO2 B2555021 5-(pentafluoroethoxy)pyridine-2-carbaldehyde CAS No. 2344680-58-4

5-(pentafluoroethoxy)pyridine-2-carbaldehyde

Cat. No.: B2555021
CAS No.: 2344680-58-4
M. Wt: 241.117
InChI Key: MJYFXAKOZUDHLZ-UHFFFAOYSA-N
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Description

5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 2344680-58-4 . It has a molecular weight of 241.12 . The IUPAC name for this compound is 5-(perfluoroethoxy)picolinaldehyde . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde is 1S/C8H4F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-4H . The InChI key is MJYFXAKOZUDHLZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives have been studied extensively . The ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines is based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .


Physical and Chemical Properties Analysis

As mentioned earlier, 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde is a liquid compound with a molecular weight of 241.12 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Novel Synthesis Approaches

1. Synthesis of Quinone-fused Corroles : A study by Vale et al. (2007) describes the synthesis of novel quinone-fused corrole derivatives using a gallium(III)(pyridine) complex of 5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde as a precursor. This research highlights the potential for creating novel compounds with unique properties through the manipulation of pyridine derivatives (Vale et al., 2007).

2. Structure of Dimethylindium-pyridine-2-carbaldehyde Oximate : Research by Shearer et al. (1980) on the crystal and molecular structure of a dimethylindium complex with pyridine-2-carbaldehyde oximate provides insights into the coordination chemistry of pyridine derivatives. This study may inform the structural design of metal complexes involving similar pyridine-based ligands (Shearer et al., 1980).

3. Fluorescence Properties of Pyrazolo Naphthyridines : Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde derivatives and studied their photophysical properties. The manipulation of substituents on the pyridine ring influenced the absorption and emission properties, suggesting potential applications in developing fluorescent probes or materials (Patil et al., 2010).

Potential Ligand Systems

1. Synthesis of (N-Arylaminomethyl)pyridine-N-oxides : Nienkemper et al. (2008) explored the synthesis of (N-arylaminomethyl)pyridine-N-oxides, leading to the formation of N,O-chelate aluminum complexes. This research highlights the versatility of pyridine derivatives as ligands in organometallic chemistry, with implications for catalyst design and materials science (Nienkemper et al., 2008).

Safety and Hazards

The safety information for 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the creation of more diverse functional groups and the potential for new bioactive molecules.

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYFXAKOZUDHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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